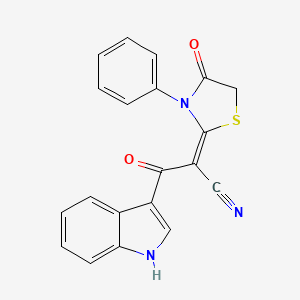
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile is a useful research compound. Its molecular formula is C20H13N3O2S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile is a member of a class of molecules known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features an indole moiety linked to a thiazolidinone scaffold, which is known for its biological significance. The synthesis typically involves the condensation of indole derivatives with thiazolidinones under specific conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported that modifications in the thiazolidinone structure can enhance antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5b | Staphylococcus aureus | 10 |
| 5c | Escherichia coli | 15 |
| 5d | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies conducted by the National Cancer Institute demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines significantly. For example, one derivative exhibited an inhibition rate of 84.19% against the leukemia cell line MOLT-4, while another showed 72.11% inhibition against CNS cancer cell line SF-295 .
| Cell Line | Compound | Inhibition (%) |
|---|---|---|
| MOLT-4 | 4g | 84.19 |
| SF-295 | 4p | 72.11 |
| RPMI-8226 | 4n | 60.11 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within microbial cells or cancerous tissues. For instance, it may inhibit key enzymes involved in metabolic pathways or interfere with DNA replication processes in cancer cells .
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
- Antibacterial Efficacy : A study focusing on the structure–activity relationship (SAR) revealed that specific substitutions on the thiazolidinone ring significantly enhanced antibacterial activity against resistant strains.
- Anticancer Applications : Research involving animal models demonstrated that administration of this compound led to reduced tumor sizes in xenograft models, suggesting its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c21-10-15(19(25)16-11-22-17-9-5-4-8-14(16)17)20-23(18(24)12-26-20)13-6-2-1-3-7-13/h1-9,11,22H,12H2/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHIVMKNZBIQK-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)C2=CNC3=CC=CC=C32)S1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(/C#N)\C(=O)C2=CNC3=CC=CC=C32)/S1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













